N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge. The benzothiazole moiety is substituted at the 2-position, while the thiazole ring incorporates a (2,5-dimethylbenzyl)thio group at the 2-position. This structural framework is associated with diverse pharmacological activities, particularly in kinase inhibition and antimicrobial applications, due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
The synthesis of analogous compounds typically involves nucleophilic substitution or condensation reactions. For example, substituted N-(benzo[d]thiazol-2-yl)acetamides are often prepared by reacting 2-chloroacetamide derivatives with heterocyclic amines in polar aprotic solvents (e.g., DMF) under reflux, followed by recrystallization .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-13-7-8-14(2)15(9-13)11-26-21-22-16(12-27-21)10-19(25)24-20-23-17-5-3-4-6-18(17)28-20/h3-9,12H,10-11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPSLMGLWYEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzo[d]thiazole and thiazole rings are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzo[d]thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the acetamide linkage.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit promising antimicrobial properties against various pathogens, including bacteria and fungi:
- Mechanism of Action : The thiazole ring enhances binding affinity to microbial targets, disrupting essential metabolic pathways.
- Case Studies :
- A study demonstrated that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Another research highlighted the effectiveness of certain thiazole compounds against drug-resistant Candida strains, suggesting a potential for new antifungal therapies .
Anticancer Activity
The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide has been explored through various studies:
- In Vitro Studies : Compounds derived from this structure have shown cytotoxic effects on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of Benzothiazole : Starting from 2-amino benzothiazole reacted with chloroacetyl chloride.
- Thiazole Substitution : Incorporation of thioether groups through nucleophilic substitution reactions.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1. Structural and Pharmacological Comparison of Analogous Compounds
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex arrangement of thiazole rings and a benzo[d]thiazole moiety. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂S₂ |
| Molecular Weight | 356.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thiazole-containing compounds. For instance, the acylation reaction using chloroacetyl chloride has been documented, yielding the target compound with high purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays demonstrated significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies utilizing A549 (lung cancer) and Caco-2 (colon cancer) cell lines demonstrated cytotoxic effects at varying concentrations.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| Caco-2 | 30 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
The biological activities of this compound are likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that thiazole derivatives can disrupt normal cell cycle progression in cancer cells.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of thiazole derivatives. They found that modifications at specific positions on the thiazole ring significantly enhanced both antimicrobial and anticancer activities .
Another study demonstrated that compounds similar to this compound exhibited synergistic effects when used in combination with existing antibiotics against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
